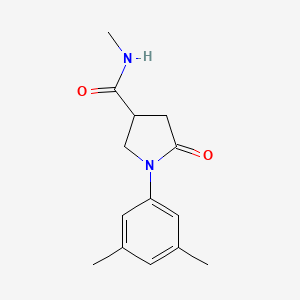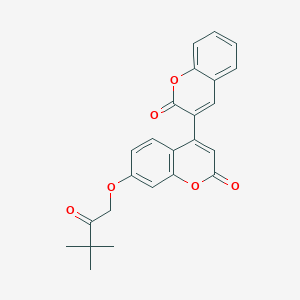![molecular formula C18H21N3O5 B14958343 1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline](/img/structure/B14958343.png)
1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline is a complex organic compound that features a quinazoline core. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides using I2/TBHP (iodine/tert-butyl hydroperoxide) under mild conditions . This metal-free oxidative domino reaction is efficient and yields the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing robust purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The quinazoline core can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the quinazoline core can yield dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Aplicaciones Científicas De Investigación
1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline involves its interaction with specific molecular targets. The quinazoline core can act as a DNA intercalator, binding to DNA and disrupting its function . This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may inhibit specific enzymes, such as kinases, involved in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides: These compounds share the quinazoline core and exhibit similar biological activities.
Quinazoline N-oxides: These are oxidation products of quinazoline derivatives and have distinct biological properties.
Dihydroquinazolines: Reduction products of quinazoline derivatives, known for their unique pharmacological profiles.
Uniqueness
1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity. Its ability to act as a DNA intercalator and enzyme inhibitor makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21N3O5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H21N3O5/c1-10(2)14(16(23)20-9-5-8-13(20)17(24)25)21-15(22)11-6-3-4-7-12(11)19-18(21)26/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3,(H,19,26)(H,24,25)/t13-,14-/m0/s1 |
Clave InChI |
VGVCTAXLJZOGTJ-KBPBESRZSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B14958273.png)

![N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14958281.png)

![7-[(3,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958291.png)

![1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958310.png)
![7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958322.png)
![4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B14958323.png)

![5-(benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14958336.png)
![8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromene-4(1H)-thione](/img/structure/B14958356.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B14958363.png)
